molecular formula C7H15N B123507 N-Methylhex-5-en-1-amine CAS No. 55863-02-0

N-Methylhex-5-en-1-amine

Cat. No.: B123507
CAS No.: 55863-02-0
M. Wt: 113.2 g/mol
InChI Key: KKIMETYRXLWWSD-UHFFFAOYSA-N
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Description

N-Methylhex-5-en-1-amine is an organic compound with the molecular formula C7H15N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to a methyl group and a hexenyl chain. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Biochemical Analysis

Biochemical Properties

N-Methylhex-5-en-1-amine plays a crucial role in biochemical reactions, primarily acting as a proton donor. It engages in reactions with other molecules to form novel compounds. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of new compounds in specific reactions. Although the precise mechanism of action for this compound remains to be fully elucidated, it is believed to act as a catalyst in these biochemical processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a proton donor and catalyst in biochemical reactions suggests that it may play a role in modulating cellular activities and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a proton donor and catalyst facilitates the formation of new compounds and modulates biochemical reactions. This interaction with enzymes and other biomolecules is crucial for its role in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular activities, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where the compound exhibits specific biochemical activities at certain concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role as a proton donor and catalyst influences metabolic flux and metabolite levels. These interactions are crucial for its involvement in biochemical reactions and metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activities and effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylhex-5-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-hexen-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methylhex-5-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

N-Methylhex-5-en-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various compounds, including other amines and polymers.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: this compound is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: It finds applications in the production of specialty chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methylhexylamine: Similar structure but lacks the double bond present in N-Methylhex-5-en-1-amine.

    N-Methylpent-4-en-1-amine: Similar structure with a shorter carbon chain.

    N-Methylhept-6-en-1-amine: Similar structure with a longer carbon chain.

Uniqueness

This compound is unique due to the presence of a double bond in its structure, which imparts distinct reactivity and properties compared to its analogs. This double bond allows for additional chemical modifications and applications in various fields.

Properties

IUPAC Name

N-methylhex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMETYRXLWWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591138
Record name N-Methylhex-5-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55863-02-0
Record name N-Methylhex-5-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLHEX-5-EN-1-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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